2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-18(16-13-26-19(22-16)14-5-2-1-3-6-14)20-11-17(15-7-10-25-12-15)23-9-4-8-21-23/h1-10,12-13,17H,11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLJBLLOTKVSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: EDCI, DCC
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of thiazole derivatives. The compound has been investigated for its efficacy against various cancer cell lines. For instance, derivatives containing thiazole rings have shown promising results in inhibiting the growth of human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells. These compounds often operate through mechanisms that disrupt DNA synthesis and cell division, which are critical processes in tumorigenesis .
Case Study:
In a study evaluating novel 1,3,4-thiadiazole derivatives, compounds similar to 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide were synthesized and tested. The results indicated significant cytotoxicity against HepG-2 and A-549 cell lines when compared to standard chemotherapeutic agents like cisplatin .
Antimicrobial Properties
Thiazole derivatives have also been recognized for their antimicrobial activities. Studies indicate that compounds similar to this compound exhibit significant antibacterial and antifungal properties.
Research Findings:
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Material Science Applications
Beyond biological applications, thiazole derivatives are being explored for their utility in material science. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices.
Example Applications:
- Organic Light Emitting Diodes (OLEDs): Thiazole compounds can be incorporated into OLEDs due to their ability to emit light efficiently.
- Conductive Polymers: The incorporation of thiazole units into polymer matrices can enhance conductivity and thermal stability .
Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity against HepG-2 and A-549 cell lines | Significant cytotoxicity; multiple mechanisms of action identified |
| Antimicrobial | Antibacterial and antifungal properties | Effective against various bacterial strains |
| Material Science | Utilization in OLEDs and conductive polymers | Enhanced electronic properties noted |
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural motifs with several classes of bioactive molecules:
- Thiazole-carboxamide derivatives: Acotiamide (N-[2-[di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) is a thiazole-4-carboxamide derivative with a distinct substituent pattern on the carboxamide nitrogen. Unlike the target compound, Acotiamide features a diisopropylaminoethyl group and lacks pyrazole/thiophene moieties, highlighting divergent pharmacological targets (prokinetic vs.
- Pyrazole-thiophene hybrids: Compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide share pyrazole and thiophene units but differ in core structure (acrylamide vs. thiazole-carboxamide), impacting solubility and binding affinity .
Physicochemical and Pharmacokinetic Properties
However, its increased molecular weight may limit oral bioavailability.
Biological Activity
2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide, a compound belonging to the pyrazole and thiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.47 g/mol. Its structure includes a thiazole ring fused with a pyrazole moiety, which is known for imparting various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.47 g/mol |
| CAS Number | 2034493-52-0 |
Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of pyrazole can induce apoptosis in various cancer cell lines. The compound under discussion has shown promising results in inhibiting the proliferation of breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), with IC50 values indicating potent cytotoxic effects .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action is believed to involve the modulation of caspase activity, which plays a crucial role in the apoptotic pathway .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has shown efficacy in reducing inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This activity is attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Neuroprotective Properties
Emerging studies indicate that certain pyrazole derivatives may possess neuroprotective effects by inhibiting metabolic enzymes related to neurodegenerative disorders. For instance, compounds similar to this compound have demonstrated inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
Synthesis and Evaluation
In one study, the synthesis of thiazole-containing pyrazoles was achieved through a multi-step process involving condensation reactions under controlled conditions. The resulting compounds were evaluated for their biological activities using various assays .
Pharmacological Profiles
A mini-review highlighted the pharmacological profiles of several pyrazole analogs, including their cytotoxicity against cancer cells and anti-inflammatory effects. The review emphasized the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with thiazole-4-carboxylic acid derivatives. Activate the carboxyl group using coupling agents like EDCI or HOBt in anhydrous DCM .
- Step 2 : React with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Optimization : Vary solvents (DMF vs. THF), temperature (0–25°C), and stoichiometry. Monitor via TLC and purify via column chromatography. Yields typically range from 45–65% but can improve with microwave-assisted synthesis .
Q. Which spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., thiophen-3-yl vs. thiophen-2-yl) and amide bond formation. Look for pyrazole NH signals at δ 8.5–9.5 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- IR : Confirm C=O stretch (~1680 cm) and absence of unreacted carboxylic acid O-H (~2500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound and its analogs?
- Methodology :
- Target-Specific Assays : Perform in vitro enzyme inhibition assays (e.g., kinase or protease targets) to isolate mechanisms. Compare IC values across cell lines .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with proteins like EGFR (anticancer) or DHFR (antimicrobial). Prioritize targets with binding energies <−8 kcal/mol .
- Meta-Analysis : Cross-reference bioactivity data from ChEMBL or PubChem to identify structural motifs linked to specific activities .
Q. What strategies can elucidate the impact of substituent variations (e.g., thiophen-3-yl vs. thiophen-2-yl) on pharmacological activity?
- Methodology :
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the thiophene or pyrazole rings. Test in parallel using standardized assays (e.g., MTT for cytotoxicity) .
- QSAR Modeling : Train regression models (e.g., Random Forest) on descriptors like LogP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R >0.7) .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or π-π interactions .
Q. How can researchers address low solubility or stability of this compound in physiological buffers?
- Methodology :
- Formulation Screening : Test co-solvents (DMSO/PEG 400) or cyclodextrin inclusion complexes. Measure solubility via HPLC-UV .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide or pyrazole NH. Assess stability in simulated gastric fluid (pH 1.2–6.8) .
- Nanoencapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability. Characterize release kinetics via dialysis .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data from in vivo studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC, Hill slope, and R .
- ANOVA with Tukey’s Test : Compare treatment groups (p<0.05). Use log-transformation for skewed data .
- Machine Learning : Apply SVM or neural networks to predict toxicity thresholds from molecular descriptors .
Q. How should researchers design experiments to validate off-target effects predicted by computational models?
- Methodology :
- Broad-Panel Screening : Test against a panel of 50+ kinases/pharmacologically relevant targets (Eurofins Cerep). Prioritize hits with >30% inhibition at 10 μM .
- Thermal Shift Assays : Measure ΔT of target proteins in the presence of the compound to confirm binding .
- CRISPR Knockout : Generate target-knockout cell lines and assess compound efficacy loss (e.g., IC shift >10-fold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
